molecular formula C25H26N2OS B2430890 N-benzhydryl-7-phenyl-1,4-thiazepane-4-carboxamide CAS No. 1797347-84-2

N-benzhydryl-7-phenyl-1,4-thiazepane-4-carboxamide

Cat. No.: B2430890
CAS No.: 1797347-84-2
M. Wt: 402.56
InChI Key: PFIKLKDZEYBPQV-UHFFFAOYSA-N
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Description

N-benzhydryl-7-phenyl-1,4-thiazepane-4-carboxamide is a heterocyclic compound with the molecular formula C25H26N2OS and a molecular weight of 402.56.

Scientific Research Applications

N-benzhydryl-7-phenyl-1,4-thiazepane-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-7-phenyl-1,4-thiazepane-4-carboxamide typically involves the formation of the thiazepane ring through multicomponent heterocyclization reactions. One-pot preparation procedures are often employed, which involve the recyclization of small and medium carbo-, oxa-, or azacyclanes . The reaction conditions usually include the use of aromatic carboxylic acids condensed with diamines monoprotected with a Boc group, followed by the formation of amides .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the synthetic routes used in laboratory settings, optimizing reaction conditions for higher yields and purity, and ensuring compliance with industrial safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-7-phenyl-1,4-thiazepane-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or potassium cyanide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-benzhydryl-7-phenyl-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with proteins involved in cell signaling and metabolic processes .

Comparison with Similar Compounds

N-benzhydryl-7-phenyl-1,4-thiazepane-4-carboxamide can be compared with other similar compounds, such as:

    Azepines: Seven-membered heterocycles with one nitrogen atom.

    Benzodiazepines: Compounds with a benzene ring fused to a diazepine ring.

    Oxazepines: Seven-membered heterocycles with oxygen and nitrogen atoms.

    Dithiazepines: Compounds with two sulfur atoms in the seven-membered ring.

The uniqueness of this compound lies in its specific structure, which combines a benzhydryl group with a thiazepane ring, potentially leading to unique biological and chemical properties.

Properties

IUPAC Name

N-benzhydryl-7-phenyl-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2OS/c28-25(27-17-16-23(29-19-18-27)20-10-4-1-5-11-20)26-24(21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,23-24H,16-19H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIKLKDZEYBPQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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